molecular formula C13H14N2O B2895677 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2097937-45-4

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2895677
CAS No.: 2097937-45-4
M. Wt: 214.268
InChI Key: OJQUCDWEHOAGOS-UHFFFAOYSA-N
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Description

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of oxazole and tetrahydroisoquinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both an oxazole ring and a tetrahydroisoquinoline moiety in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles, providing a scalable method for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the oxazole and tetrahydroisoquinoline moieties in a single molecule. This dual functionality allows for diverse biological activities and makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQUCDWEHOAGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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